![molecular formula C18H20N2O4S2 B4882064 diethyl 5-[(anilinocarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4882064.png)
diethyl 5-[(anilinocarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Overview
Description
Diethyl 5-[(anilinocarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is also known as 'DATT' and is a member of the thiophene family of compounds. DATT has been synthesized using various methods, and its properties and effects have been studied in detail.
Mechanism of Action
The mechanism of action of DATT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. DATT has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DATT has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
DATT has been found to have various biochemical and physiological effects. In vitro studies have shown that DATT inhibits the growth of cancer cells and induces apoptosis. DATT has also been found to inhibit the activity of COX-2 and reduce inflammation. In vivo studies have shown that DATT has anti-tumor activity and reduces inflammation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using DATT in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. The limitations of using DATT in lab experiments include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on DATT. These include:
1. Developing more efficient and cost-effective synthesis methods for DATT.
2. Studying the mechanism of action of DATT in more detail to fully understand its effects on various enzymes and proteins.
3. Investigating the potential applications of DATT in drug discovery and development.
4. Studying the pharmacokinetics and pharmacodynamics of DATT in animal models and humans.
5. Exploring the potential use of DATT in the treatment of various diseases, including cancer and inflammatory disorders.
In conclusion, DATT is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research is needed to fully understand the potential of DATT in various fields.
Scientific Research Applications
DATT has been found to have potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DATT has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. In materials science, DATT has been studied for its ability to form self-assembled monolayers on gold surfaces. In organic synthesis, DATT has been used as a reagent for the synthesis of various compounds.
properties
IUPAC Name |
diethyl 3-methyl-5-(phenylcarbamothioylamino)thiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c1-4-23-16(21)13-11(3)14(17(22)24-5-2)26-15(13)20-18(25)19-12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H2,19,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSSZMZPXQQYFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-methyl-5-(phenylcarbamothioylamino)thiophene-2,4-dicarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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